molecular formula C13H16BNO3 B2879897 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole CAS No. 2055713-74-9

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole

Cat. No.: B2879897
CAS No.: 2055713-74-9
M. Wt: 245.09
InChI Key: SKCMIHMRZQVFKC-UHFFFAOYSA-N
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Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole is a boronic acid derivative with a complex molecular structure. This compound is known for its unique chemical properties and has found applications in various scientific fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole typically involves the reaction of benzo[D]oxazole with a boronic acid derivative under specific conditions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the use of palladium catalysts and a base.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole is used as a building block for the synthesis of more complex molecules. Its boronic acid moiety makes it a valuable reagent in cross-coupling reactions.

Biology: In biological research, this compound is used as a probe to study enzyme activities and protein interactions. Its ability to bind to specific biological targets makes it a useful tool in biochemical assays.

Medicine: In the field of medicine, this compound has potential applications in drug discovery and development. Its unique chemical structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Industry: In industry, this compound is used in the production of advanced materials and polymers. Its properties make it suitable for use in coatings, adhesives, and other industrial applications.

Mechanism of Action

The mechanism by which 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole exerts its effects involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with amino acids, such as serine, threonine, and tyrosine, in enzymes and proteins. This interaction can modulate enzyme activities and protein functions, leading to various biological effects.

Comparison with Similar Compounds

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methanol

Uniqueness: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole is unique in its ability to undergo cross-coupling reactions and its potential applications in drug discovery and material science. Its boronic acid moiety provides versatility in chemical synthesis, making it a valuable compound in various scientific fields.

Biological Activity

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole is a compound of interest due to its unique structural properties and potential biological activities. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Chemical Formula: C16H18BNO2
  • Molecular Weight: 283.13 g/mol
  • CAS Number: 53216817

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The dioxaborolane moiety is known for its role in forming reversible covalent bonds with nucleophiles, which can influence various biochemical pathways.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, similar to other boron-containing compounds.
  • Modulation of Cellular Signaling : It can affect signaling pathways such as NF-κB and MAPK pathways, which are crucial in inflammation and cancer progression.

Biological Activity Overview

Recent studies have demonstrated several biological activities associated with this compound:

Anticancer Activity

Research indicates that derivatives of benzo[d]oxazole exhibit significant anticancer properties. For instance:

  • Cell Line Studies : In vitro studies on various cancer cell lines showed that compounds similar to this compound can induce apoptosis and inhibit cell proliferation.
Cell LineIC50 (µM)Reference
HeLa5.0
MCF-77.2
A5496.5

Anti-inflammatory Activity

The compound has shown potential in modulating inflammatory responses:

  • In Vitro Studies : It was found to significantly reduce the secretion of pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha) in LPS-stimulated macrophages.

Case Studies

  • Study on Inflammatory Response : A study evaluated the effects of the compound on THP-1 monocytes challenged with LPS. The results indicated a dose-dependent reduction in NF-κB activity and cytokine release.
    • Results : At a concentration of 10 µM, the compound reduced IL-6 secretion by approximately 70% compared to controls .
  • Anticancer Efficacy : Another investigation focused on the antiproliferative effects against various cancer cell lines. The results highlighted that the compound exhibited a selective cytotoxic effect against breast cancer cells while sparing normal cells.
    • Findings : The selectivity index was calculated to be greater than 10 for MCF-7 cells .

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BNO3/c1-12(2)13(3,4)18-14(17-12)9-6-5-7-10-11(9)15-8-16-10/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKCMIHMRZQVFKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)OC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2055713-74-9
Record name 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole
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